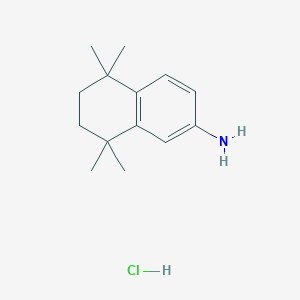
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives is described in several papers. For instance, a one-pot reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine is used to produce thiazolidinones and benzothiazepinones, with the reaction conditions influencing the product outcome . Another paper describes a multistep synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid, which includes bromination, esterification, and Birch reduction among other steps . Additionally, a one-step procedure is developed for the synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as GC-MS, NMR, and in some cases, X-ray diffraction studies . The phenomenon of atropisomerism is observed in several thiazolidinones, with variable temperature NMR (VTNMR) used to establish the energy required for interconversion of atropisomers . The configuration of other derivatives is also determined by NMR and X-ray analysis .
Chemical Reactions Analysis
The papers describe various chemical reactions involving tetrahydronaphthalene derivatives. For example, the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with different aromatic aldehydes produces cyanopyridones, which can be further modified to yield a variety of compounds with potential antioxidant and tumor inhibitory activities . The reactivity of these derivatives under different conditions leads to the formation of compounds with diverse functional groups and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are inferred from their synthesis and structural characterization. The stability of atropisomers and their energy differences are calculated using chemical quantum calculations . The biological activities, such as antioxidant and tumor inhibitory activities, are evaluated in some derivatives, indicating the significance of the tetrahydronaphthalene scaffold in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Polyfunctionally Substituted Tetrahydronaphthalene Derivatives : Research has focused on the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties. These compounds have been evaluated for their tumor inhibitory and antioxidant activities. Specifically, derivatives have shown promising potency against liver cancer cells (HepG-2) and exhibited antioxidant properties superior to ascorbic acid (Hamdy et al., 2013).
Pharmacological Research
- Saluretic and Diuretic Effects : A study on bicyclic ring-fused analogs of 2-(aminomethyl)phenol, including compounds structurally related to tetramethyl-dihydronaphthalenamines, identified derivatives with significant saluretic and diuretic effects when tested in rats and dogs (Deana et al., 1983).
Synthetic Chemistry Applications
- Development of New Building Blocks : A new building block for synthesizing biologically active tetrahydronaphthalene derivatives, including those with silicon atoms, was developed. This demonstrates the versatility of tetrahydronaphthalene structures in designing novel compounds with potential as drugs or odorants (Büttner et al., 2007).
- Precursor for Thiazolidinones and Benzothiazepinones : Tetrahydronaphthalen-1-amine has been used as a precursor for synthesizing a range of thiazolidinones and benzothiazepinones, highlighting its role in creating compounds with potential pharmacological properties (Drawanz et al., 2017).
Propiedades
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13;/h5-6,9H,7-8,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLKZRRBDNENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2523089.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)
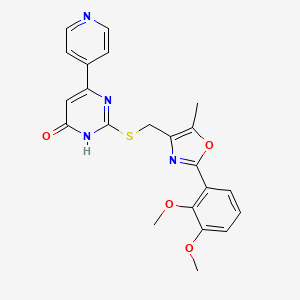
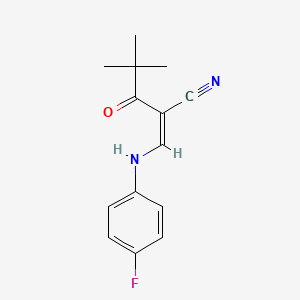
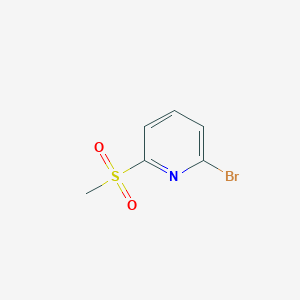
![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)



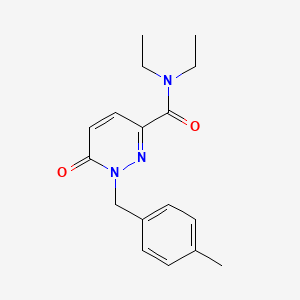
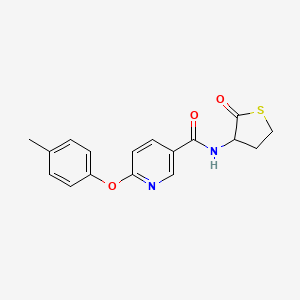
![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)